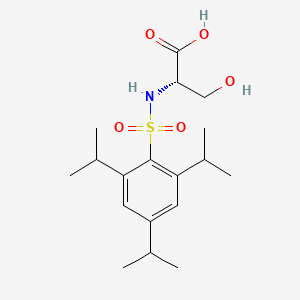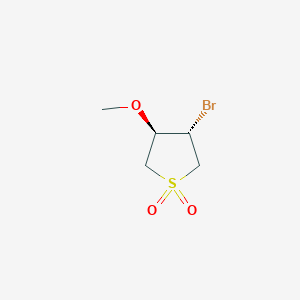
Acide (S)-3-hydroxy-2-(2,4,6-triisopropylphénylsulfonamido)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the desired route of synthesis and the available starting materials. One possible starting point could be 2,4,6-triisopropylphenylboronic acid , which could undergo further reactions to introduce the sulfonamide and carboxylic acid groups.Mécanisme D'action
TIPSPA is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. TIPSPA has also been found to modulate the activity of other enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
TIPSPA has been shown to exert anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TIPSPA has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TIPSPA in lab experiments is its high selectivity for COX-2 inhibition, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using TIPSPA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on TIPSPA. One area of interest is the development of new drugs based on the structure of TIPSPA for the treatment of pain and inflammation-related disorders. Another area of research is the investigation of the mechanisms underlying the anti-cancer effects of TIPSPA, with the goal of developing new cancer therapies. Additionally, further studies are needed to elucidate the potential side effects and toxicity of TIPSPA in humans.
Méthodes De Synthèse
The synthesis of (S)-TIPSPA involves several steps, including the reaction of (S)-alanine with 2,4,6-triisopropylbenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been optimized to produce high yields of pure (S)-TIPSPA.
Applications De Recherche Scientifique
- Importance: Le couplage de SM est largement appliqué en raison de ses conditions douces, de sa tolérance aux groupes fonctionnels et de la nature respectueuse de l'environnement des réactifs organoborés. Ces réactifs subissent une transmétallation rapide avec des complexes de palladium, facilitant la formation efficace de liaisons .
- Exemples: Les acides boroniques sont utilisés dans les inhibiteurs du protéasome comme le bortézomib (Velcade) pour le traitement du myélome multiple .
Couplage de Suzuki–Miyaura
Dérivés d'acide boronique en chimie médicinale
Protodéboronation catalytique
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-10(2)13-7-14(11(3)4)17(15(8-13)12(5)6)25(23,24)19-16(9-20)18(21)22/h7-8,10-12,16,19-20H,9H2,1-6H3,(H,21,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSICJUKYJYQGH-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)



![4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2458241.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2458245.png)


![1-[(3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2458249.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2458252.png)

